molecular formula C9H8Cl2N2 B8605145 7-chloro-2-(chloromethyl)-1-methyl-1H-benzo[d]imidazole

7-chloro-2-(chloromethyl)-1-methyl-1H-benzo[d]imidazole

Cat. No. B8605145
M. Wt: 215.08 g/mol
InChI Key: CBJBOQKCRNXQJI-UHFFFAOYSA-N
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Patent
US08883826B2

Procedure details

6-Chloro-N1-methylbenzene-1,2-diamine (800 mg, 5 mmol) and 2-chloroacetic acid (700 mg, 8 mmol) were dissolved in HCl 2N (5.7 mL). The resulting solution was heated at 90° C. for 18 h. The aqueous layer was neutralized by 3N NaOH. After extraction with EtOAc (3*10 mL), the organic layer was washed with water (10 mL), brine (10 mL) and dried over Na2SO4. The solvent was removed under reduced pressure and the resulting crude product was purified over silicagel chromatography (prepacked 25 g silicagel column, Cyclohexane/AcOEt: 70/30 as eluent) to afford 478 mg of 7-chloro-2-(chloromethyl)-1-methyl-1H-benzo[d]imidazole (Yield: 40%) as a pink solid
Quantity
800 mg
Type
reactant
Reaction Step One
Quantity
700 mg
Type
reactant
Reaction Step One
Name
Quantity
5.7 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:3]=[CH:4][CH:5]=[C:6]([NH2:10])[C:7]=1[NH:8][CH3:9].[Cl:11][CH2:12][C:13](O)=O.[OH-].[Na+].[ClH:18]>>[Cl:18][C:2]1[C:7]2[N:8]([CH3:9])[C:13]([CH2:12][Cl:11])=[N:10][C:6]=2[CH:5]=[CH:4][CH:3]=1 |f:2.3|

Inputs

Step One
Name
Quantity
800 mg
Type
reactant
Smiles
ClC=1C=CC=C(C1NC)N
Name
Quantity
700 mg
Type
reactant
Smiles
ClCC(=O)O
Name
Quantity
5.7 mL
Type
reactant
Smiles
Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
After extraction with EtOAc (3*10 mL)
WASH
Type
WASH
Details
the organic layer was washed with water (10 mL), brine (10 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
The solvent was removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
the resulting crude product was purified over silicagel chromatography (prepacked 25 g silicagel column, Cyclohexane/AcOEt: 70/30 as eluent)

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC=CC2=C1N(C(=N2)CCl)C
Measurements
Type Value Analysis
AMOUNT: MASS 478 mg
YIELD: PERCENTYIELD 40%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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